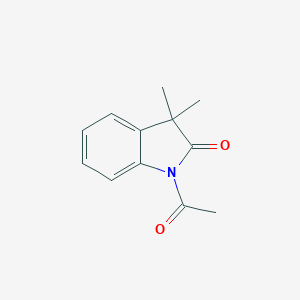
1-Acetyl-3,3-dimethylindolin-2-one
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Acetyl-3,3-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the acetylation of 3,3-dimethyl-1,3-dihydro-indol-2-one using acetic anhydride in the presence of a catalyst such as pyridine . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1-Acetyl-3,3-dimethylindolin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Acetyl-3,3-dimethylindolin-2-one can be compared with other similar compounds, such as:
- 1-Acetyl-2-methyl-1,2-dihydro-3H-indol-3-one
- 1-Acetyl-3-isopropylidene-1,3-dihydro-indol-2-one
- 5-Methoxy-1-methyl-1,3-dihydro-2H-indol-2-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific acetyl and dimethyl groups, which contribute to its distinct reactivity and applications.
Propiedades
Número CAS |
72934-84-0 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24g/mol |
Nombre IUPAC |
1-acetyl-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-7-5-4-6-9(10)12(2,3)11(13)15/h4-7H,1-3H3 |
Clave InChI |
WSBBBRWBBKHEFG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2C(C1=O)(C)C |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
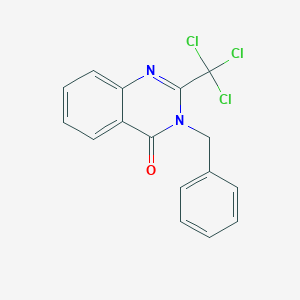
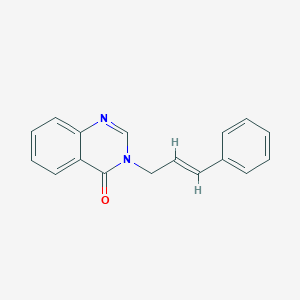
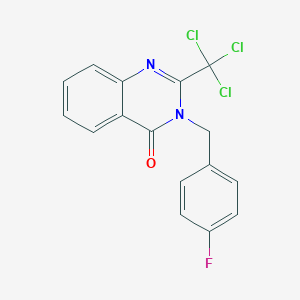

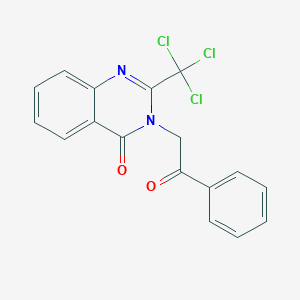
![3-{2-[(4-fluorophenyl)sulfanyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B427985.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-(trichloromethyl)-4(3H)-quinazolinone](/img/structure/B427986.png)
![3-[2-(2-pyridinylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427987.png)
![3-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B427988.png)

![3-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B427993.png)
![3-[(2,6-dichlorobenzyl)oxy]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B427996.png)
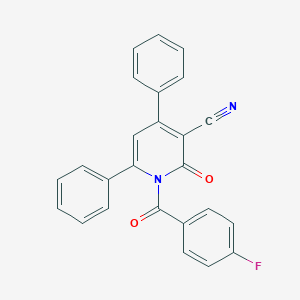
![2-(2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetonitrile](/img/structure/B428000.png)
